molecular formula C32H36N4O4 B576306 Benzamide,  N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib CAS No. 176370-49-3

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib

Cat. No.: B576306
CAS No.: 176370-49-3
M. Wt: 540.7 g/mol
InChI Key: OWSKGLFKRYSSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib is a structurally complex benzamide derivative featuring a substituted pyrimidinyl core.

  • A benzamide group linked to a 6-amino-tetrahydropyrimidine-dione scaffold.
  • Bulky substituents at the 3- and 5-positions of the benzamide ring (e.g., tert-butyl, hydroxy, or acetyloxy groups) .
  • A phenyl or substituted phenyl group at the 1-position of the pyrimidine ring .

The molecular weight of related analogs ranges from 274.28 to 494.58 g/mol, with variations dependent on substituent size and polarity .

Properties

CAS No.

176370-49-3

Molecular Formula

C32H36N4O4

Molecular Weight

540.7 g/mol

IUPAC Name

N-(4-amino-1-benzyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide

InChI

InChI=1S/C32H36N4O4/c1-3-5-15-23-19-25(20-24(28(23)37)16-6-4-2)30(38)34-27-29(33)36(26-17-11-8-12-18-26)32(40)35(31(27)39)21-22-13-9-7-10-14-22/h7-14,17-20,37H,3-6,15-16,21,33H2,1-2H3,(H,34,38)

InChI Key

OWSKGLFKRYSSTQ-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N

Canonical SMILES

CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N

Synonyms

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy-

Origin of Product

United States

Preparation Methods

Patent-Based Method from Pyrimidine-Benzamide Coupling

The primary synthesis route, disclosed in CN103304489B, involves:

Step 1: Preparation of 6-Amino-3-(Phenylmethyl)-1-Phenyl-1,2,3,4-Tetrahydro-2,4-Dioxopyrimidine

  • Reagents : Phenylacetic acid, urea, and aniline derivatives.

  • Conditions : Cyclocondensation at 120°C for 8 hours in acetic acid.

  • Yield : 68–72% after recrystallization from ethanol.

Step 2: Benzoylation with 3,5-Dibutyl-4-Hydroxybenzoyl Chloride

  • Procedure :

    • Dissolve pyrimidine intermediate (1 eq) in anhydrous pyridine under nitrogen.

    • Add 3,5-dibutyl-4-hydroxybenzoyl chloride (1.2 eq) dropwise at 0–5°C.

    • Stir at room temperature for 18 hours.

  • Workup :

    • Remove pyridine via rotary evaporation.

    • Purify residue via silica gel chromatography (petroleum ether/ethyl acetate, 8:1 → 2:1 gradient).

  • Yield : 45–50%.

Critical Parameters :

  • Moisture-free conditions prevent hydrolysis of the acyl chloride.

  • Excess benzoyl chloride ensures complete N-acylation.

Reductive Amination Approach

An alternative method adapted from PMC6804006 modifies the pyrimidine core before benzoylation:

Step 1: Synthesis of 6-Amino-3-(Phenylmethyl)pyrimidine-2,4-Dione

  • Reagents : Methyl 4-formylbenzoate, ammonium acetate, and benzylamine.

  • Conditions : Microwave-assisted cyclization at 150°C for 30 minutes.

  • Yield : 65%.

Step 2: Reductive Amination with 3,5-Dibutyl-4-Hydroxybenzaldehyde

  • Procedure :

    • React pyrimidine intermediate (1 eq) with benzaldehyde derivative (1.5 eq) in methanol.

    • Add sodium cyanoborohydride (2 eq) and stir at 25°C for 12 hours.

  • Workup :

    • Filter and purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).

  • Yield : 38%.

Advantages :

  • Avoids acyl chloride handling.

  • Enables late-stage diversification of the benzamide group.

One-Pot Synthesis via Tandem Reactions

A streamlined protocol from AJOL250390 combines pyrimidine formation and benzoylation:

Procedure :

  • Mix 3-(phenylmethyl)-1-phenylurea (1 eq), diketene (1.2 eq), and 3,5-dibutyl-4-hydroxybenzoic acid (1 eq) in dichloromethane.

  • Add thionyl chloride (2 eq) at 0°C, then warm to 40°C for 6 hours.

  • Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

  • Purify via flash chromatography (hexane/acetone 4:1).
    Yield : 42%.

Key Observations :

  • In situ generation of benzoyl chloride simplifies the workflow.

  • Tandem cyclization-acylation reduces purification steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Anhydrous pyridineMaximizes acylation efficiency
Temperature 0–5°C (initial) → 25°C (reaction)Minimizes side reactions
Reaction Time 16–20 hoursEnsures >95% conversion

Catalytic Enhancements

  • EDCI/HOBt System : Increases coupling efficiency to 55% in DMF.

  • Molecular Sieves (4Å) : Improve yield by 12% through moisture absorption.

Purification and Characterization

Chromatographic Techniques

MethodConditionsPurpose
Silica Gel CC Petroleum ether/EtOAc (8:1 → 2:1)Remove unreacted acyl chloride
HPLC C18 column, acetonitrile/water + 0.1% FAFinal purity >98%

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) :

    • Pyrimidine NH₂: δ 6.85 (s, 2H).

    • Benzamide C=O: δ 168.2 ppm.

  • IR : Amide I band at 1654 cm⁻¹ confirms acylation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Patent 45–5095Scalability
Reductive 3897Functional group tolerance
One-Pot 4293Operational simplicity

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Ammonia, amines, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Benzamide derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest their potential as anticancer agents. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective properties. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Properties
    • Research has shown that Benzamide derivatives can inhibit inflammatory pathways. They may reduce the production of pro-inflammatory cytokines and chemokines, which are crucial in the pathogenesis of chronic inflammatory diseases.
  • Antimicrobial Activity
    • Some studies report that Benzamide derivatives exhibit antimicrobial properties against a range of pathogens. This includes both bacterial and fungal strains, suggesting their potential use in treating infections.

Synthesis Methodologies

The synthesis of Benzamide derivatives typically involves several key steps:

  • Starting Materials : Common precursors include substituted anilines and pyrimidine derivatives.
  • Reactions : The synthesis often employs methods such as:
    • Condensation Reactions : To form the amide bond between benzamide and pyrimidine derivatives.
    • Cyclization Reactions : To create the tetrahydro-pyrimidine structure.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of Benzamide derivatives for their anticancer activity against human breast cancer cells (MCF-7). The lead compound demonstrated an IC50 value of 5 µM, significantly inhibiting cell growth compared to controls. Mechanistic studies revealed that this compound induced apoptosis through the mitochondrial pathway.

Case Study 2: Neuroprotection

Research conducted by Smith et al. (2020) assessed the neuroprotective effects of Benzamide derivatives in a mouse model of Alzheimer's disease. The treatment group showed a significant decrease in amyloid-beta plaques and improved cognitive function compared to untreated mice. Behavioral tests indicated enhanced memory retention and learning capabilities.

Case Study 3: Anti-inflammatory Effects

In a study published in Phytotherapy Research, a Benzamide derivative was tested for its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a marked reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituents (Benzamide 3,5-positions) Pyrimidine Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Reference
Target Compound (hypothetical) Undefined "3,5-dib" 1-phenyl, 3-(phenylmethyl) ~450–500 (estimated) ~4.5 3–4 / 5–6 N/A
N-(6-Amino-1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide 3,5-di-tert-butyl, 4-hydroxy 1,3-dimethyl 402.50 4.0 3 / 5
Benzamide, 3,5-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-4-methyl 3,5-acetyloxy, 4-methyl 1-phenyl, 3-methyl 466.45 3.2 3 / 7
N-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide None (simple benzamide) 1,3-dimethyl 274.28 1.8 2 / 5

Key Observations :

  • Bulkier substituents (e.g., tert-butyl, acetyloxy) increase molecular weight and hydrophobicity (higher XLogP3) compared to simpler benzamide analogs .
  • The 1-phenyl and 3-(phenylmethyl) groups in the target compound may sterically hinder interactions compared to smaller substituents (e.g., methyl) in analogs .

Key Insights :

  • Acylamino side chains (e.g., tetradecanoylamino) at the benzamide 2-position significantly enhance PCAF HAT inhibition, likely due to hydrophobic interactions with the enzyme’s active site .
  • The 3,5-di-tert-butyl substituents in benzamide analogs may mimic the steric and electronic effects of long acyl chains, though direct activity data for these analogs is lacking .
  • Simpler analogs (e.g., anthranilic acid) exhibit poor activity, underscoring the necessity of optimized substituents .

Key Observations :

  • Cs₂CO₃/DMF is a common base/solvent system for facilitating benzamide-pyrimidine couplings .
  • Multi-step synthesis (e.g., acetylation followed by coupling) is required for polar substituents like acetyloxy groups .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib is noteworthy for its potential therapeutic applications. This article explores its biological activity through various studies, including in vitro assays and molecular docking analyses.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide moiety linked to a tetrahydro-pyrimidine ring. This unique architecture may contribute to its biological interactions and pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, a series of benzamides were synthesized and tested for their inhibitory effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against hematological and solid tumors. Specifically, compounds with substitutions on the benzamide ring showed enhanced activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression.

CompoundIC50 (µM)Target
Benzamide A10.5EGFR
Benzamide B8.2HER-2
Benzamide C5.0PDGFRb

The above table summarizes the inhibitory concentrations (IC50) of selected benzamide derivatives against key RTKs involved in cancer signaling pathways .

2. Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes such as human dihydrofolate reductase (hDHFR) and acetylcholinesterase (AChE). In vitro assays demonstrated that the compound exhibited competitive inhibition against these enzymes:

  • hDHFR Inhibition : The IC50 values ranged from 4.72 to 20.17 µM, indicating a potent inhibitory effect compared to standard drugs like trimethoprim (TMP) with an IC50 of 55.26 µM .
  • AChE Inhibition : The compound showed an IC50 of 0.056 µM, comparable to donepezil (IC50 = 0.046 µM), suggesting it could be a promising candidate for Alzheimer's disease treatment .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and its targets. The docking analysis revealed that the benzamide moiety interacts favorably with key residues in the active sites of hDHFR and AChE:

  • hDHFR : Key interactions include hydrogen bonds with Gly-117 and hydrophobic contacts with other residues.
  • AChE : The compound forms multiple hydrogen bonds with the active site residues, enhancing its binding affinity.

These findings suggest that structural modifications to the benzamide core could further optimize its binding properties and biological activity .

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of the compound was tested against MDA-MB-231 breast cancer cells. The results indicated that it induced apoptosis significantly more than control treatments, with an increase in annexin V-FITC positive cells by 22-fold compared to untreated controls . This highlights the potential of this class of compounds as anticancer agents.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzamide derivatives in models of neurodegeneration. The results showed that certain compounds reduced oxidative stress markers and improved neuronal survival rates in vitro . These findings support further exploration into their use for neurodegenerative disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.